![molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4](/img/structure/B1284429.png)

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Vue d'ensemble

Description

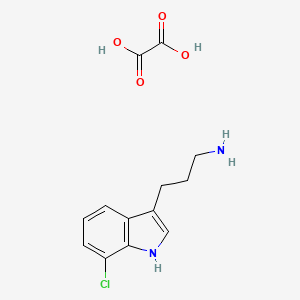

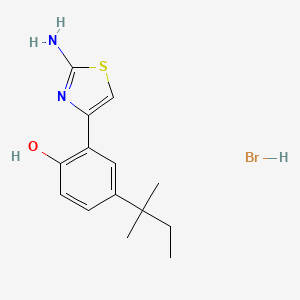

OSM-S-448 est un composé appartenant à la série des aminothiénopyrimidines, qui a été étudié de manière approfondie pour ses propriétés antimalariques potentielles. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux traitements contre le paludisme grâce à la recherche en open source et à la collaboration .

Méthodes De Préparation

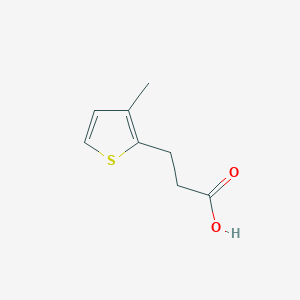

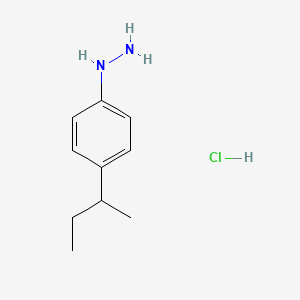

Voies de synthèse et conditions de réaction : La synthèse d'OSM-S-448 implique la construction de l'échafaudage thiénopyrimidinique, suivie de l'achèvement de l'échafaudage aminothiénopyrimidinique halogéné. La voie de synthèse commence généralement par la matière première du thiophène, qui subit diverses transformations pour produire le composé souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour OSM-S-448 ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus importants et la garantie de la pureté et du rendement du produit final par des mesures rigoureuses de contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions : OSM-S-448 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution, en particulier l'halogénation, sont courantes dans la synthèse et la modification d'OSM-S-448.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'OSM-S-448, qui peuvent avoir des activités et des propriétés biologiques différentes.

4. Applications de la recherche scientifique

OSM-S-448 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des aminothiénopyrimidines.

Biologie : Le composé est étudié pour son activité antimalarique potentielle, ciblant le parasite du paludisme Plasmodium falciparum.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique contre le paludisme.

5. Mécanisme d'action

Le mécanisme d'action d'OSM-S-448 implique l'inhibition de cibles moléculaires spécifiques au sein du parasite du paludisme. On pense que le composé interfère avec la capacité du parasite à réguler les concentrations intracellulaires de sodium et d'ions hydrogène, ce qui entraîne sa mort. Les voies moléculaires et les cibles exactes sont encore à l'étude, mais on pense qu'elles impliquent l'inhibition d'un transporteur ATPase de type P sodium-potassium .

Composés similaires :

- OSM-S-106

- OSM-S-137

- TCMDC 132385

Comparaison : OSM-S-448 est unique en raison de ses modifications structurelles spécifiques, qui contribuent à son activité biologique distincte. Par rapport à des composés similaires comme OSM-S-106 et OSM-S-137, OSM-S-448 a montré différents niveaux d'efficacité et de solubilité. La présence de groupes fonctionnels spécifiques, tels que l'échafaudage aminothiénopyrimidinique halogéné, le distingue des autres composés de la série .

Applications De Recherche Scientifique

OSM-S-448 has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.

Biology: The compound is studied for its potential antimalarial activity, targeting the malaria parasite Plasmodium falciparum.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.

Mécanisme D'action

The mechanism of action of OSM-S-448 involves the inhibition of specific molecular targets within the malaria parasite. The compound is believed to interfere with the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of a P-type sodium-potassium ATPase transporter .

Comparaison Avec Des Composés Similaires

- OSM-S-106

- OSM-S-137

- TCMDC 132385

Comparison: OSM-S-448 is unique in its specific structural modifications, which contribute to its distinct biological activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-448 has shown different levels of efficacy and solubility. The presence of specific functional groups, such as the halogenated aminothienopyrimidine scaffold, sets it apart from other compounds in the series .

Propriétés

IUPAC Name |

7-bromo-4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFZDPZIIKOATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586510 | |

| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31169-27-4 | |

| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

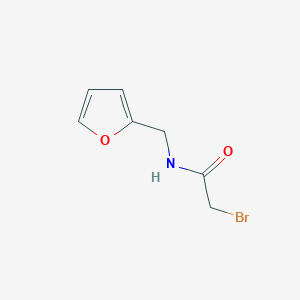

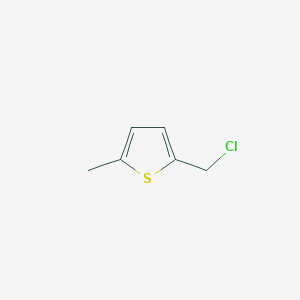

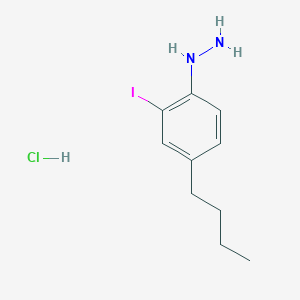

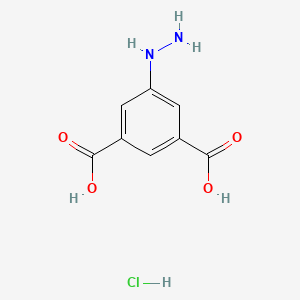

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?

A1: this compound serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []

Q2: How is this compound structurally modified to create potential anticancer agents?

A2: One strategy involves introducing a piperazine unit to the this compound core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []

Q3: Are there other chemical modifications explored with this compound for developing novel compounds?

A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with this compound. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)